molecular formula C15H16O4S2 B090914 Ditosylmethane CAS No. 15310-28-8

Ditosylmethane

Cat. No.: B090914
CAS No.: 15310-28-8
M. Wt: 324.4 g/mol
InChI Key: XLOXYWLRAKCDQL-UHFFFAOYSA-N
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Description

Ditosylmethane, also known as bis(p-toluenesulfonyl)methane, is an organic compound with the molecular formula C15H16O4S2. It is characterized by the presence of two p-toluenesulfonyl groups attached to a central methane carbon. This compound is widely used in organic synthesis due to its ability to act as a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ditosylmethane can be synthesized through the reaction of p-toluenesulfonyl chloride with methylene chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of p-toluenesulfonyl chloride with methylene chloride. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Ditosylmethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted methanes, while oxidation can produce sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Ditosylmethane has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ditosylmethane exerts its effects involves the reactivity of the tosyl groups. These groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    Dibenzylmethane: Similar in structure but with benzyl groups instead of tosyl groups.

    Dibromomethane: Contains bromine atoms instead of tosyl groups.

    Dichloromethane: Contains chlorine atoms instead of tosyl groups.

Uniqueness: Ditosylmethane is unique due to the presence of tosyl groups, which provide distinct reactivity and stability compared to other similar compounds. The tosyl groups make it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Biological Activity

Ditosylmethane (DTM) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and diagnostic imaging. This article explores the biological activity of DTM, focusing on its mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of tosyl chloride with dimethylamine. The resulting compound can be labeled with fluorine-18 for use in positron emission tomography (PET) imaging, which is crucial for assessing metabolic activity in tumors. The synthesis process involves fluorination followed by alkylation, yielding a high radiochemical purity suitable for clinical applications .

The biological activity of DTM is primarily linked to its role as a radiotracer in cancer diagnostics and its potential therapeutic effects.

1. Radiotracer Applications:

  • DTM labeled with fluorine-18 is used in PET imaging to measure metabolically active tumor volume (MATV). Studies have shown that patients with a significant MATV response exhibit longer times to prostate-specific antigen (PSA) progression compared to those without .

2. Anticancer Properties:

  • DTM has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that it may affect various signaling pathways involved in tumor growth and metastasis .

Pharmacokinetics

Pharmacokinetic studies reveal that after administration, DTM undergoes significant metabolism, leading to various metabolites that may exhibit pharmacological activity. This includes the formation of mono- and dihydroxylated metabolites, which are detected in human plasma and urine following oral dosing . The rapid appearance of these metabolites suggests that they could contribute to the overall biological effects observed with DTM.

Case Studies

  • Prostate Cancer:
    A clinical study involving 42 patients treated for castrate-resistant prostate cancer (CRPC) utilized fluorine-18 labeled DTM for PET imaging. The findings demonstrated a correlation between MATV measurements and PSA levels, indicating that higher MATV was associated with poorer prognosis .
    CharacteristicValues
    Age (years)73 (70.0–75.2)
    Baseline PSA (ng/mL)329.4 (12.2–646.7)
    Treatment TypesChemotherapy: 16
    Anti-androgens: 19
    223Ra-dichloride: 5
    Sipuleucel-T: 2
  • Metastatic Burden Measurement:
    Another study highlighted the prognostic significance of MATV measured by PET imaging using DTM. Patients with lower MATV had significantly better survival rates compared to those with higher tumor burdens .

Summary of Biological Activities

This compound shows promise as both a diagnostic tool and a potential therapeutic agent in oncology. Its ability to be metabolically active and its application in imaging provide valuable insights into tumor biology and patient prognosis.

Activity TypeDescription
Diagnostic ImagingUsed as a radiotracer in PET scans
Anticancer ActivityInhibits cell proliferation; induces apoptosis
PharmacokineticsUndergoes significant metabolism; multiple metabolites detected

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXYWLRAKCDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298354
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15310-28-8
Record name 15310-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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